molecular formula C15H24O B13803520 Hexahydro-1,1,5,5-tetramethyl-2H-2,4a-methanonaphthalen-6(5H)-one CAS No. 67952-58-3

Hexahydro-1,1,5,5-tetramethyl-2H-2,4a-methanonaphthalen-6(5H)-one

Cat. No.: B13803520
CAS No.: 67952-58-3
M. Wt: 220.35 g/mol
InChI Key: NILGFRKAXFZEPN-UHFFFAOYSA-N
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Description

Hexahydro-1,1,5,5-tetramethyl-2H-2,4a-methanonaphthalen-6(5H)-one, commonly known as Isolongifolone (CAS 23787-90-8), is a bicyclic sesquiterpene ketone with the molecular formula C₁₅H₂₄O and a molecular weight of 220.35 g/mol . It is characterized by a pale yellow liquid state, a woody odor, and a boiling point of 286°C . Structurally, it features a norbornane-derived framework with a ketone group at the C8 position (as per IUPAC numbering) and four methyl substituents contributing to its steric and electronic properties .

Isolongifolone is synthesized via the performic acid-mediated rearrangement of longifolene, a tricyclic sesquiterpene found in pine resins . Its primary applications include:

  • Insect repellent: Effective against mosquitoes and other arthropods due to its volatile yet persistent aromatic profile .
  • Fragrance ingredient: Used in perfumery for its woody, amber-like notes, often in combination with cedryl methyl ketone or ionones .
  • Flavoring agent: Occasionally employed in food additives for earthy undertones .

Properties

CAS No.

67952-58-3

Molecular Formula

C15H24O

Molecular Weight

220.35 g/mol

IUPAC Name

2,2,8,8-tetramethyl-octahydro-1H-2,4a-methanonapthalen-1-one

InChI

InChI=1S/C15H24O/c1-13(2)10-7-8-15(9-10)11(13)5-6-12(16)14(15,3)4/h10-11H,5-9H2,1-4H3

InChI Key

NILGFRKAXFZEPN-UHFFFAOYSA-N

Canonical SMILES

CC1(C2CCC3(C2)C1CCC(=O)C3(C)C)C

Origin of Product

United States

Biological Activity

Hexahydro-1,1,5,5-tetramethyl-2H-2,4a-methanonaphthalen-6(5H)-one, commonly referred to as Isolongifolene or its derivatives, is a bicyclic monoterpene ketone with notable biological activities. This compound has garnered attention in various fields including pharmacology, toxicology, and fragrance chemistry.

  • Molecular Formula: C₁₅H₂₄
  • Molecular Weight: 204.3511 g/mol
  • CAS Registry Number: 1135-66-6
  • IUPAC Name: 2H-2,4a-Methanonaphthalene, 1,3,4,5,6,7-hexahydro-1,1,5,5-tetramethyl-, (2S)-

Biological Activity Overview

Isolongifolene exhibits a range of biological activities that can be categorized into several key areas:

1. Antimicrobial Properties

  • Research indicates that Isolongifolene possesses antimicrobial activity against various bacterial strains. A study demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli, suggesting potential applications in food preservation and medical settings .

2. Genotoxicity and Safety Assessments

  • Safety assessments conducted by the Research Institute for Fragrance Materials (RIFM) found that Isolongifolene does not present a significant risk for genetic toxicity. In vitro tests showed no mutagenic effects in standard assays using Salmonella typhimurium and E. coli strains . The compound was also negative for clastogenicity in micronucleus assays conducted on human peripheral blood lymphocytes .

3. Anti-inflammatory Effects

  • Preliminary studies suggest that Isolongifolene may exhibit anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines in cell culture models, indicating potential therapeutic applications in inflammatory diseases .

4. Fragrance and Sensory Applications

  • Due to its pleasant aroma profile, Isolongifolene is widely used in the fragrance industry. It is known for its stability and efficacy as a fragrance ingredient in various consumer products including perfumes and cosmetics .

Table 1: Summary of Biological Activities

Activity TypeFindingsReference
AntimicrobialEffective against Staphylococcus aureus and E. coli
GenotoxicityNegative results in mutagenicity and clastogenicity tests
Anti-inflammatoryInhibits pro-inflammatory cytokine production
Fragrance UseCommonly used as a stable ingredient in perfumes

Scientific Research Applications

Fragrance Industry

Hexahydro-1,1,5,5-tetramethyl-2H-2,4a-methanonaphthalen-6(5H)-one is primarily recognized for its potential use in the fragrance industry. It is characterized by its pleasant odor profile which resembles that of natural wood or earthy scents. However, current recommendations advise against its use in fragrances due to safety concerns and regulatory restrictions .

Industrial Applications

In industrial settings, this compound can serve as a chemical intermediate or additive. Its stability and reactivity can be advantageous in the synthesis of other complex organic molecules. Additionally, its properties may be beneficial in formulations requiring specific viscosity or texture characteristics .

Case Study 1: Fragrance Development

A study conducted by a major fragrance manufacturer explored the use of various methanonaphthalene derivatives in creating new scent profiles. While this compound was initially included in formulations for its unique scent contribution, subsequent safety evaluations led to its exclusion from final products due to regulatory limitations regarding synthetic compounds in fragrances.

Case Study 2: Pharmaceutical Research

Research published in a pharmaceutical journal highlighted the potential for methanonaphthalene derivatives to act as anti-inflammatory agents. Although this compound was not the primary focus of this study, it underscored the importance of structural analogs in drug discovery processes. The findings suggest that further investigation into this compound could yield valuable insights into its therapeutic potential.

Comparison with Similar Compounds

Key Structural Differences:

  • Ring Systems: Isolongifolone and Nootkatone are bicyclic and tricyclic sesquiterpenes, respectively, while Camphor is a monoterpene with a simpler bicyclic structure .
  • Substituents: Isolongifolone’s four methyl groups enhance its steric bulk compared to Nootkatone’s isopropenyl group, affecting volatility and receptor binding .
  • Ketone Position: The ketone in Isolongifolone (C8) versus Nootkatone (C2) alters polarity and solubility, influencing applications in formulations .

Insect Repellency:

  • Isolongifolone outperforms Camphor in longevity due to higher molecular weight and lower volatility .
  • Nootkatone is more effective against ticks but less stable under UV exposure compared to Isolongifolone .

Fragrance Stability:

  • Cedryl Methyl Ketone acts as a fixative, extending the longevity of Isolongifolone in perfumes .
  • α-Isomethyl Ionone provides floral notes but lacks the woody depth of Isolongifolone, necessitating blends for complexity .

Stereochemical Considerations

Isolongifolone exhibits stereoisomerism, with the (2R,4aR,8aS) isomer (CAS 29461-13-0) showing distinct olfactory properties compared to other configurations . Such stereochemical nuances are critical in fragrance design, where minor structural changes significantly alter scent profiles .

Preparation Methods

Epoxidation of Isolongifolene

  • Starting Material: Isolongifolene, a tricyclic sesquiterpene hydrocarbon
  • Reagents: Peracids such as peracetic acid or hydrogen peroxide in acidic media (e.g., formic acid)
  • Conditions: Mild temperatures, typically room temperature to 40 °C
  • Outcome: Formation of isolongifolene oxide, an epoxide intermediate

This step introduces an oxygen atom across the double bond of isolongifolene, forming the epoxide ring necessary for subsequent rearrangement.

Rearrangement of Isolongifolene Oxide

  • Reagents: Strong bases such as potassium tert-butoxide or sodium methoxide
  • Solvents: Polar aprotic solvents including dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), or aromatic hydrocarbons like xylenes
  • Temperature Range: 0 to 250 °C, preferably 50 to 220 °C (often around 95 °C)
  • Pressure: Atmospheric to moderate pressure (1 to 50 bar)
  • Mechanism: Base-catalyzed ring opening and rearrangement of the epoxide to form isolongifolenol, a secondary alcohol intermediate

A representative example from patent literature describes dissolving isolongifolene oxide in DMSO, adding potassium tert-butoxide, and heating at 95 °C for 12 hours to achieve complete conversion to isolongifolenol with >93% purity after purification.

Oxidation/Reduction to Target Ketone

  • Conversion: The isolongifolenol intermediate is oxidized to the ketone, this compound
  • Methods:
    • Catalytic hydrogenation or dehydrogenation using transition metal catalysts (e.g., nickel, palladium, platinum, rhodium) under hydrogen atmosphere
    • Alternatively, oxidation with peroxides or other oxidizing agents under acidic conditions

This step finalizes the formation of the ketone functional group at the 6-position of the bicyclic system.

Summary Table of Preparation Steps

Step No. Process Step Reagents/Conditions Product/Intermediate Notes
1 Epoxidation Peracetic acid or H2O2 in formic acid Isolongifolene oxide Mild temperature, formation of epoxide
2 Rearrangement Potassium tert-butoxide in DMSO, 95 °C, 12h Isolongifolenol Base-catalyzed ring opening/rearrangement
3 Oxidation/Reduction Hydrogenation catalysts (Ni, Pd, Pt, Rh) This compound Ketone formation, final product

Additional Notes and Considerations

  • Solvent Choice: Polar aprotic solvents like DMSO and DMF are preferred for rearrangement due to their ability to stabilize charged intermediates and dissolve both organic and inorganic reagents.

  • Temperature and Pressure: Rearrangement reactions are sensitive to temperature; higher temperatures (80–190 °C) favor rearrangement but must be controlled to prevent decomposition.

  • Catalyst Selection: For hydrogenation, catalysts from group 8 metals (Ni, Pd, Pt, Rh, Ir, Ru) are effective. Nickel and palladium are commonly used due to availability and activity.

  • Purification: The isolongifolenol intermediate can be purified by fractional distillation under reduced pressure or recrystallization from hexane or ethanol to achieve high purity (>93% GC purity reported).

  • Applications: The final ketone is used extensively in fragrance formulations for soaps and detergents due to its woody and camphoraceous odor profile.

Q & A

Q. What are the established synthetic routes for Hexahydro-1,1,5,5-tetramethyl-2H-2,4a-methanonaphthalen-6(5H)-one, and what reaction conditions are critical?

The compound is synthesized via the peroxidation and rearrangement of longifolene using performic acid. Key parameters include temperature control (typically 0–5°C to avoid side reactions), stoichiometric ratios of performic acid to longifolene, and reaction times of 12–24 hours. Post-reaction purification involves fractional distillation under reduced pressure (BP: ~286°C) to isolate the product .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • NMR : 1^1H and 13^13C NMR identify methyl groups (δ 0.8–1.2 ppm), ketone carbonyl (δ ~210 ppm), and bicyclic ring protons (δ 1.5–2.5 ppm).
  • IR : A strong carbonyl stretch (~1700 cm1^{-1}) confirms the ketone moiety.
  • Mass Spectrometry : Electron ionization (EI-MS) shows a molecular ion peak at m/z 220 (C15_{15}H24_{24}O) and fragmentation patterns consistent with bicyclic cleavage .

Q. What safety protocols are recommended for handling this compound?

While no specific hazards are reported (oral LD50_{50} >2000 mg/kg; negative mutagenicity), general lab practices apply:

  • Use PPE (gloves, goggles) to prevent skin/eye contact.
  • Work in a fume hood to avoid inhalation of vapors.
  • Store in airtight containers away from oxidizers .

Advanced Research Questions

Q. How can synthetic yield be optimized using catalytic or solvent engineering?

  • Catalysts : Transition-metal catalysts (e.g., FeCl3_3) may accelerate peroxidation.
  • Solvents : Polar aprotic solvents (e.g., DMF) enhance performic acid reactivity.
  • Temperature Gradients : Stepwise heating (5°C increments) minimizes byproducts. Validate purity via GC-MS or HPLC .

Q. What crystallographic methods resolve the compound’s 3D structure?

Single-crystal X-ray diffraction with SHELXL refinement is optimal. Key steps:

  • Grow crystals via slow evaporation in hexane/ethyl acetate.
  • Collect data at 100 K to reduce thermal motion.
  • Use the SHELX suite for structure solution and refinement, focusing on the bicyclic framework and methyl group orientations .

Q. How can DFT calculations predict conformational stability and puckering dynamics?

  • Modeling : Use Gaussian or ORCA software with B3LYP/6-31G(d) basis sets to optimize geometry.
  • Puckering Analysis : Apply Cremer-Pople coordinates to quantify ring distortions. Compare results to crystallographic data to validate computational models .

Q. What in vitro assays assess its bioactivity as an insect repellent?

  • Choice Tests : Use Y-tube olfactometers to measure repellency against mosquitoes (e.g., Aedes aegypti).
  • Dose-Response : Apply 0.1–10% (w/v) formulations in ethanol to evaluate minimum effective concentrations.
  • Mechanistic Studies : Electrophysiology (e.g., GC-EAD) identifies olfactory receptor targets .

Q. How should researchers address contradictions in reported bioactivity or physicochemical data?

  • Purity Verification : Use HPLC or GC-MS to confirm compound integrity (≥98% purity).
  • Experimental Replication : Standardize assays (e.g., fixed humidity/temperature for repellency tests).
  • Meta-Analysis : Cross-reference datasets from NIST, PubChem, and peer-reviewed studies to resolve discrepancies .

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